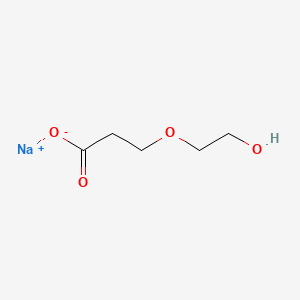
Hydroxy-PEG1-acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy-PEG1-acid sodium salt is a polyethylene glycol (PEG) linker containing a hydroxyl group with a terminal carboxylic acid in its sodium salt form. This compound is known for its stability and solubility in aqueous media, making it a valuable reagent in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Hydroxy-PEG1-acid sodium salt is synthesized by reacting a hydroxyl group with a PEG-COOH group to form a polymer. The free acid form is not stable due to the reaction of the hydroxyl group with the PEG-COOH group, leading to the formation of a polymer. Therefore, the sodium salt form is preferred for its stability during storage and shipping .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of reagent-grade chemicals under controlled conditions. The process typically includes the following steps:
Reaction Setup: The hydroxyl group is reacted with the PEG-COOH group under controlled temperature and pH conditions.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Purification: The compound is purified to achieve a high level of purity (typically 98% or higher).
Storage: The final product is stored at -20°C to maintain its stability.
化学反応の分析
Types of Reactions
Hydroxy-PEG1-acid sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Hydroxy-PEG1-acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of Hydroxy-PEG1-acid sodium salt involves its ability to act as a linker or spacer molecule. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the carboxylic acid group allows for the attachment of various molecules. This versatility makes it an ideal compound for use in drug delivery systems and other applications .
類似化合物との比較
Similar Compounds
- Hydroxy-PEG2-acid sodium salt
- Hydroxy-PEG4-acid sodium salt
- Hydroxy-PEG8-acid sodium salt
- Hydroxy-PEG10-acid sodium salt
Uniqueness
Hydroxy-PEG1-acid sodium salt is unique due to its specific molecular structure, which includes a single PEG unit. This structure provides a balance between solubility and stability, making it suitable for various applications. In comparison, other similar compounds with longer PEG chains may offer different solubility and stability profiles, making them suitable for different applications .
特性
分子式 |
C5H9NaO4 |
|---|---|
分子量 |
156.11 g/mol |
IUPAC名 |
sodium;3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C5H10O4.Na/c6-2-4-9-3-1-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |
InChIキー |
CTAOUTPCLXWLER-UHFFFAOYSA-M |
正規SMILES |
C(COCCO)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
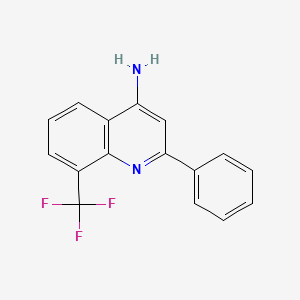
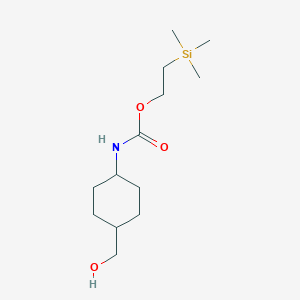
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)

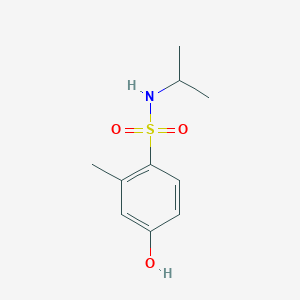
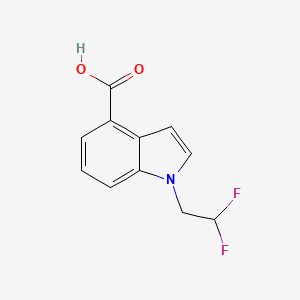

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
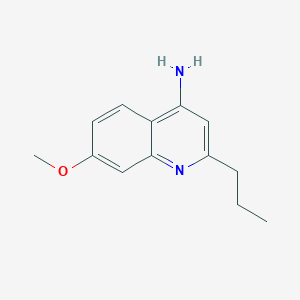
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)

![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
